o-Carboxyphenyl 5-oxo-DL-prolinate
Description
o-Carboxyphenyl 5-oxo-DL-prolinate (CAS: 85153-76-0) is an ester derivative of 5-oxo-DL-proline, featuring an aromatic o-carboxyphenyl group. Its molecular formula is C₁₂H₁₁NO₅, with a molecular weight of 249.219 g/mol . Key physicochemical properties include a boiling point of 535.8°C and a density of 1.408 g/cm³ .
Properties
CAS No. |
85153-76-0 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-(5-oxopyrrolidine-2-carbonyl)oxybenzoic acid |
InChI |
InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
QIVGHCRIRZKFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-DL-prolinate typically involves the esterification of 5-oxo-DL-proline with o-carboxyphenyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Carboxyphenyl 5-oxo-DL-prolinate can undergo oxidation reactions, particularly at the proline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 5-oxo-DL-prolinate moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Oxidized derivatives of the proline moiety.
Reduction: Hydroxylated derivatives of the 5-oxo-DL-prolinate moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: o-Carboxyphenyl 5-oxo-DL-prolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of o-Carboxyphenyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carboxyphenyl group and the 5-oxo-DL-prolinate moiety play crucial roles in binding to the active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares o-carboxyphenyl 5-oxo-DL-prolinate with key analogues, including esters, salts, and amine complexes:
Key Observations:
- Ethyl 5-oxo-DL-prolinate (CAS: 66183-71-9) exhibits greater lipophilicity than the methyl ester, which may influence membrane permeability in biological systems .
- Ionic Salts :
- Sodium 5-oxo-DL-prolinate (CAS: 67786-17-8) is water-soluble due to its ionic nature, making it suitable for aqueous-based applications like injectables .
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